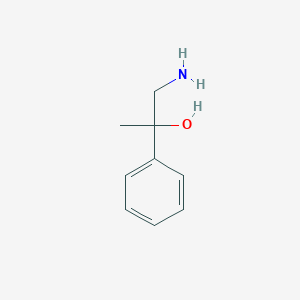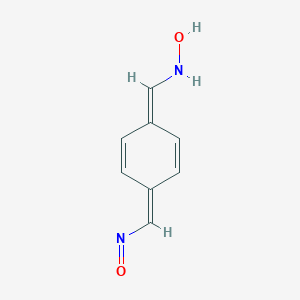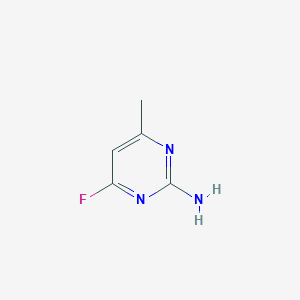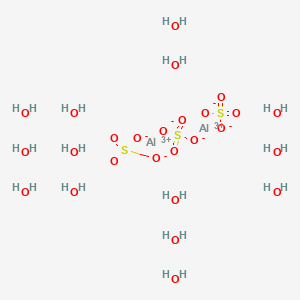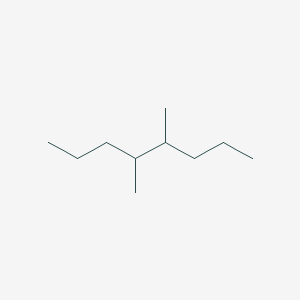![molecular formula C22H30N2O3 B098930 Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide CAS No. 19482-05-4](/img/structure/B98930.png)
Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide
Overview
Description
Diazene derivatives, specifically those with bis(diazeniumdiolate) structures, have been extensively studied due to their potential applications in various fields, including medicine and materials science. These compounds are known for their ability to release nitric oxide (NO) and exhibit antiproliferative activities against cancer cell lines . The synthesis of diazenes often involves diazotization reactions and coupling processes that yield compounds with diverse substituents and structural motifs .
Synthesis Analysis
The synthesis of aryl bis(diazeniumdiolates) involves the design and execution of reactions that allow for the release of NO. These compounds are synthesized as structural analogues of known prodrugs, such as PABA/NO, and have shown to be potent inducers of S-glutathionylation of cellular proteins . Similarly, the synthesis of aromatic diazenes with azulene moieties is achieved through diazotization of azulen-1-ylazo-phenylamines followed by coupling with azulene . The synthesis of bis(diazenyl) compounds also extends to the formation of 1,4-diazadienes through the reaction of diazonium salts with homopiperazine or other amines .
Molecular Structure Analysis
The molecular structures of diazene derivatives are characterized by their diazenyl groups and the substituents attached to them. X-ray diffraction analysis has been used to determine the solid-state structures of various diazene compounds, revealing nonplanar conformations and the presence of trans-isomers in the solid state . The molecular structure of asymmetric diazenes has also been characterized, showing that the conformation of the N=N groups is trans and that the substituents can influence the planarity of the molecule .
Chemical Reactions Analysis
Diazene compounds can undergo various chemical reactions, including oxidation and ring-closure reactions. Oxidation of diazenes can lead to benzylic substitution or C-azo bond breaking, depending on the substituents present . Ring-closure reactions have been observed in the presence of metal centers, leading to the formation of quinoxalines or cyclohexadiene systems . These reactions highlight the reactivity of diazenes and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazene derivatives are influenced by their molecular structure and the substituents present. These compounds exhibit photophysical properties, such as solid emission and optical bandgaps, which are relevant for their potential applications in materials science . The thermal and solubility properties of diazene-based polyurethanes have been characterized, indicating the presence of semi-crystalline and amorphous domains . The polarizability and hyperpolarizability of diazene compounds have also been assessed, suggesting their suitability for nonlinear optical materials .
Scientific Research Applications
To overcome these shortcomings, researchers have developed heat-resistant, soluble, easy to process, and high-strength polyimides . One approach to improving the solubility and processability of the polyimides is the incorporation of flexible linkage such as ether, thioether, sulfone, methylene and isopropylidene groups into the polymer backbone . But, at the same time, these flexible linkages tend to lower the glass transition temperatures .
It has been demonstrated that the presence of cyclic side groups (usually named as cardo groups) such as fluorine, phthalide, cyclododecane, or cyclohexane in the repeat unit of polymer resulted in enhanced solubility and high thermal properties of the polyimides . 9 (10H)-Anthrone is a kind of rigid, large volume molecule, which can be used to construct cardo-type diamine or dianhydride monomers .
In a specific study, a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization . The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g . All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% . These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .
Biomedical Application: Synthesis of Polyglycolic Acid (PGA)
- Application Summary : PGA is an essential biopolymer due to its thermal and mechanical properties and biodegradability, which provide utility for medical applications and the renewable industry . For biomedical applications, the production of PGA with high molecular weight is an essential factor to possess adequate mechanical stability .
- Methods of Application : Primary pathways for PGA synthesis are ring-opening polymerization of glycolide (ROP), direct polycondensation of glycolic acid, and solid-state polycondensation of halogen acetates . Different systems have been developed using varying parameters including catalysis, initiators, solvents, and reaction temperature .
properties
IUPAC Name |
oxido-(4-pentoxyphenyl)-(4-pentoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-7-17-26-21-13-9-19(10-14-21)23-24(25)20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMATSUHPOPLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide | |
CAS RN |
19482-05-4 | |
| Record name | Diazene, 1,2-bis[4-(pentyloxy)phenyl]-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




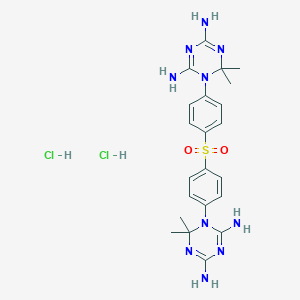
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
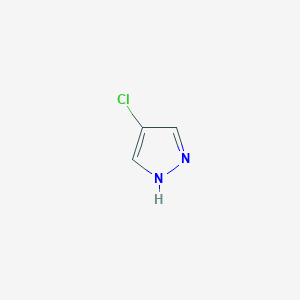


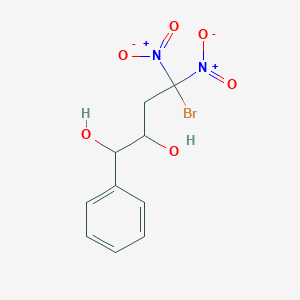
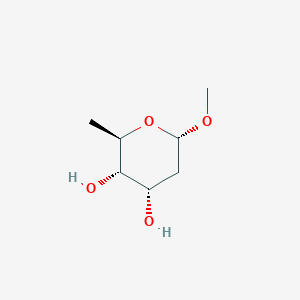
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
